3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2,5-dimethoxybenzaldehyde with anthranilic acid to form the quinazoline core. This intermediate is then subjected to further reactions, including acylation and cyclization, to introduce the pyridinylmethyl group and the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thidiazuron (TDZ): A well-known inhibitor of cytokinin oxidase/dehydrogenase.
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: A compound with similar structural features and potential biological activities.
Uniqueness
3-(2,5-Dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H20N4O4 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H20N4O4/c1-30-17-4-6-21(31-2)20(12-17)27-14-26-19-11-16(3-5-18(19)23(27)29)22(28)25-13-15-7-9-24-10-8-15/h3-12,14H,13H2,1-2H3,(H,25,28) |
InChI Key |
KMOYIOXOGOQKQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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